molecular formula C16H6Br2O4 B13770612 1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- CAS No. 68109-93-3

1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy-

Cat. No.: B13770612
CAS No.: 68109-93-3
M. Wt: 422.02 g/mol
InChI Key: SKXPWQOMASBOCP-UHFFFAOYSA-N
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Description

1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- is a chemical compound with the molecular formula C16H6Br2O4 and a molecular weight of 422.024 g/mol This compound is characterized by its pyrene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of bromine and hydroxyl functional groups

Preparation Methods

The synthesis of 1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- typically involves the bromination of 1,8-pyrenedione followed by hydroxylation. The reaction conditions often require the use of bromine or bromine-containing reagents and a suitable solvent. The hydroxylation step can be achieved using oxidizing agents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Fluorescent Probes : Due to its unique electronic properties and fluorescence characteristics, 1,8-Pyrenedione derivatives are explored as fluorescent probes for biological imaging and sensing applications. These compounds can selectively bind to specific biomolecules, allowing for enhanced imaging contrast in cellular studies.
  • Photovoltaic Materials : The compound's ability to undergo charge transfer processes makes it a candidate for use in organic photovoltaics. Its incorporation into polymer matrices can enhance the efficiency of solar cells by improving light absorption and charge carrier mobility.
  • Electrochromic Devices : Research has shown that derivatives of pyrene can be utilized in electrochromic devices due to their reversible color changes upon electrochemical oxidation and reduction. This property is valuable for applications in smart windows and displays.
  • Anticancer Activity : Some studies have indicated that halogenated pyrenes exhibit cytotoxic effects on cancer cells. The mechanisms are thought to involve the generation of reactive oxygen species and interference with cellular signaling pathways.
  • Environmental Monitoring : The compound can be used in environmental chemistry as a marker for polycyclic aromatic hydrocarbon contamination. Its stability and detectability make it suitable for tracking pollution levels in various ecosystems.

Case Studies

Application AreaStudy ReferenceFindings
Fluorescent Probes Demonstrated selective binding to DNA structures with significant fluorescence enhancement.
Photovoltaic Materials Increased efficiency in organic solar cells when incorporated into active layers compared to non-brominated analogs.
Electrochromic Devices Exhibited rapid color change with high stability over multiple cycles of oxidation/reduction.
Anticancer Activity Showed selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells.
Environmental Monitoring Successfully detected in sediment samples indicating pollution levels correlated with industrial activities.

Mechanism of Action

The mechanism of action of 1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its potential anticancer activity. Additionally, the presence of bromine and hydroxyl groups allows the compound to participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

1,8-Pyrenedione, 2,7-dibromo-3,6-dihydroxy- can be compared with other similar compounds, such as:

Properties

CAS No.

68109-93-3

Molecular Formula

C16H6Br2O4

Molecular Weight

422.02 g/mol

IUPAC Name

2,7-dibromo-3,8-dihydroxypyrene-1,6-dione

InChI

InChI=1S/C16H6Br2O4/c17-11-13(19)5-1-2-6-10-8(16(22)12(18)14(6)20)4-3-7(9(5)10)15(11)21/h1-4,19,22H

InChI Key

SKXPWQOMASBOCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C(=C(C4=O)Br)O)C(=C(C2=O)Br)O

Origin of Product

United States

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